A Technical Guide to 4-Bromoquinoline-2-carboxylic Acid: Properties, Synthesis, and Applications
A Technical Guide to 4-Bromoquinoline-2-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Quinoline derivatives have demonstrated efficacy as antimalarial, antibacterial, anticancer, and anti-inflammatory agents, making them privileged structures in drug discovery.[2] Within this important class of heterocycles, 4-Bromoquinoline-2-carboxylic acid emerges as a highly valuable and versatile building block. Its strategic substitution pattern—a carboxylic acid at the 2-position and a bromine atom at the 4-position—provides two distinct and synthetically tractable handles for molecular elaboration. This guide provides an in-depth technical overview of its properties, plausible synthetic routes, spectroscopic characteristics, and applications for researchers, chemists, and professionals in drug development.
Physicochemical and Structural Properties
4-Bromoquinoline-2-carboxylic acid is a solid organic compound whose precise properties are critical for its handling, reaction setup, and integration into drug discovery workflows. The key identifiers and physical properties are summarized below.
Table 1: Core Properties of 4-Bromoquinoline-2-carboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 209003-46-3 | [3][4][5] |
| Molecular Formula | C₁₀H₆BrNO₂ | |
| Molecular Weight | 252.06 g/mol | |
| Melting Point | 159-164 °C (decomposes) | [1] |
| Boiling Point | 398.1 ± 32.0 °C (Predicted) | [1] |
| Appearance | Solid (typically off-white to yellow powder) | General Supplier Data |
| Purity | Often available at ≥99% |
The structure features a bromine atom at the C4 position, which is highly susceptible to displacement or participation in cross-coupling reactions. The carboxylic acid at the C2 position serves as a classical anchor for amide bond formation, esterification, or other derivatizations.
Caption: Structure of 4-Bromoquinoline-2-carboxylic acid.
Plausible Synthetic Route: The Doebner Reaction
While specific peer-reviewed syntheses for 4-Bromoquinoline-2-carboxylic acid are not abundantly documented, its structure strongly suggests a synthesis via the Doebner reaction . This classical method condenses an aromatic amine with an aldehyde and pyruvic acid to form a quinoline-4-carboxylic acid.[1][6] A variation, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyls.[3][4]
For the target molecule, a logical approach involves the reaction of a bromoaniline precursor with an appropriate aldehyde and pyruvic acid. However, to achieve the 4-bromo substitution pattern on the quinoline ring, the starting aniline must be carefully selected to direct the cyclization appropriately. A more direct and predictable route would be to start with 4-bromo-2-aminobenzaldehyde and react it with a compound providing the remaining two carbons, though the Doebner approach is more classical.
A plausible synthesis based on the Doebner reaction is outlined below:
Step 1: Michael Addition. Aniline (or a substituted aniline) undergoes a Michael addition with an α,β-unsaturated carbonyl formed in situ from the aldehyde and pyruvic acid. Step 2: Cyclization. The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring. Step 3: Dehydration & Oxidation. The cyclized intermediate dehydrates and is subsequently oxidized to form the aromatic quinoline ring system.
Caption: Plausible Doebner reaction workflow for synthesis.
Generalized Experimental Protocol (Doebner Reaction)
Causality: This protocol is designed to facilitate the condensation and cyclization while minimizing side reactions. Ethanol serves as a suitable solvent, and refluxing provides the necessary activation energy for the multi-step reaction.
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Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoaniline (1.0 eq), pyruvic acid (1.1 eq), and a suitable aldehyde (e.g., benzaldehyde, 1.0 eq) in absolute ethanol.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the residue into a beaker of ice-water and adjust the pH to ~4-5 with a sodium bicarbonate solution to precipitate the carboxylic acid product.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the purified 4-Bromoquinoline-2-carboxylic acid.
Structural Elucidation and Spectroscopic Analysis
Experimental spectral data should be acquired for definitive structural confirmation. Based on the known principles of NMR and IR spectroscopy, the following characteristics are expected.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (5H): Multiple signals in the δ 7.5-8.5 ppm range, showing characteristic coupling patterns of the quinoline ring system.- Carboxylic Acid Proton (1H): A broad singlet far downfield, typically >12 ppm, which is exchangeable with D₂O.[7] |
| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 165-175 ppm range, characteristic of a carboxylic acid.[7]- Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon bearing the bromine (C4) would be shifted, and its chemical shift can be predicted using additive rules. |
| IR Spectroscopy | - O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]- C=O Stretch: A strong, sharp absorption band around 1710-1760 cm⁻¹.[7]- C=C / C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region, typical for the aromatic quinoline core. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z 251 and an isotopic peak (M+2) of nearly equal intensity at m/z 253, which is the hallmark signature of a compound containing one bromine atom. |
Applications in Research and Drug Discovery
The true value of 4-Bromoquinoline-2-carboxylic acid lies in its potential as a versatile scaffold for building complex molecules. The two functional groups offer orthogonal reactivity, allowing for sequential and controlled modifications.
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As a Scaffold for Enzyme Inhibitors: Quinoline carboxylic acids are known to target a variety of enzymes. The carboxylic acid moiety often acts as a key hydrogen-bonding group or a salt bridge anchor within an enzyme's active site, as seen in inhibitors of dihydroorotate dehydrogenase (DHODH).[2]
-
Fragment-Based Drug Design (FBDD): This molecule is an ideal fragment for FBDD campaigns. The quinoline core provides a rigid, defined shape for binding, while the bromo and carboxyl groups serve as vectors for growing the fragment into a more potent lead compound.
-
Use in Cross-Coupling Reactions: The C4-bromo substituent is primed for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the direct and modular installation of diverse aryl, heteroaryl, or alkyl groups at this position, enabling rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies.
-
Amide Library Synthesis: The C2-carboxylic acid is readily converted into amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the exploration of the "R-group" space by coupling the core with a vast array of commercially available amines.
Caption: Synthetic utility of the target molecule.
Protocol Example: Amide Coupling with Benzylamine
Causality: This protocol uses HATU, a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DMF is an excellent polar aprotic solvent for this transformation, and DIPEA is a non-nucleophilic base used to neutralize the acid and facilitate the reaction.
-
Preparation: To a solution of 4-Bromoquinoline-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add Benzylamine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Coupling Agent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor for the consumption of the starting material by TLC or LC-MS.
-
Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel to yield the desired product.
Safety and Handling
As with any halogenated aromatic compound, 4-Bromoquinoline-2-carboxylic acid should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemically resistant gloves are mandatory.
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.
-
Skin Contact: Causes skin irritation. In case of contact, wash immediately with soap and water.
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Storage: Store in a cool, dry place away from incompatible materials. Recommended storage temperature is often 2-8°C.
Self-Validating System: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. The SDS contains the most accurate and comprehensive safety information.
Conclusion
4-Bromoquinoline-2-carboxylic acid is a potent chemical intermediate whose strategic design offers significant advantages for medicinal chemistry and materials science. Its well-defined reactive sites—the C4-bromine for cross-coupling and the C2-carboxylic acid for amide/ester formation—provide a reliable and modular platform for the synthesis of diverse and complex molecular architectures. Understanding its properties, synthetic logic, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in the development of novel therapeutic agents and functional molecules.
References
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Larsen, R. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 976. Available at: [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Sharma, P., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Boga, C., et al. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 74(22), 8847–8850. Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-204. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR, 3(4), 480-485. Available at: [Link]
-
Lindsley, C. W., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 6(11), 1163–1167. Available at: [Link]
-
Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]
-
Alchemist-chem. (n.d.). 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2. Retrieved from [Link]
-
SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Retrieved from [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. 209003-46-3|4-Bromoquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. iipseries.org [iipseries.org]
- 7. chem.libretexts.org [chem.libretexts.org]
